N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-13-10-17-7-4-5-9-20(17)23(22)24(28)25-19-11-12-21-18(15-19)8-6-14-26(21)16(2)27/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUOQLMSRCVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the acetyl group. The final step involves the coupling of the ethoxynaphthalene carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) Derivatives
Structural Features :
- QOD: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () incorporates a benzodioxol group and a tetrahydroquinoline linked via an oxamide bridge.
- ICD: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide () uses an indole core with a biphenyl substituent.
- Target Compound: Replaces the oxamide/indole with a naphthalene carboxamide and introduces a 1-acetyl group on the tetrahydroquinoline.
SAR Insights :
Antifungal Tryptamine Derivatives
Structural Features :
Tetrahydroisoquinoline Derivatives
Structural Features :
- Compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide () are based on a tetrahydroisoquinoline core with methoxy/methyl substituents.
- Target Compound: Uses tetrahydroquinoline (quinoline-derived) instead of tetrahydroisoquinoline (isoquinoline-derived), altering ring nitrogen positioning and planarity.
Functional Implications :
- Tetrahydroisoquinolines in prioritize methoxy groups for electronic effects, whereas the target’s ethoxynaphthalene may prioritize steric bulk and π-π stacking .
- The quinoline core in the target compound could enhance binding to aromatic-rich enzyme pockets compared to isoquinoline derivatives.
Data Tables
Table 1: Structural Comparison
Table 2: Methodological Insights
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a tetrahydroquinoline moiety and an ethoxynaphthalene group. Its chemical formula is , with a molecular weight of 351.42 g/mol. The presence of these functional groups is believed to contribute to its biological properties.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest several potential pathways:
- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer.
- Receptor Binding : It is hypothesized that the compound could bind to specific receptors in the body, modulating physiological responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in cellular models.
- Research Findings : In experiments involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Properties : Preliminary data suggest that the compound may exhibit antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses.
Data Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference Source |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Free radical scavenging |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations:
- A study published in 2024 highlighted the synthesis pathway involving Pictet-Spengler reaction techniques and subsequent acetylation steps to form the tetrahydroquinoline structure. This work laid the groundwork for exploring its pharmacological properties.
- Another investigation examined the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the naphthalene moiety could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
